molecular formula C13H18N2O B7879189 N-Phenethylpyrrolidine-3-carboxamide

N-Phenethylpyrrolidine-3-carboxamide

Cat. No.: B7879189
M. Wt: 218.29 g/mol
InChI Key: BXKAZTSHSRXDPI-UHFFFAOYSA-N
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Description

N-Phenethylpyrrolidine-3-carboxamide is an organic compound with the molecular formula C13H18N2O It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethylpyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine with phenethylamine and a carboxylating agent. One common method is the use of a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often involve the use of a solvent such as dichloromethane and a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Phenethylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-Phenethylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenethyl group.

    N-Phenethylpyrrolidine-2-carboxamide: A closely related compound with a carboxamide group at a different position.

    N-Benzylpyrrolidine-3-carboxamide: Another analog with a benzyl group instead of a phenethyl group.

Uniqueness

N-Phenethylpyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenethyl group can influence its binding affinity and selectivity for certain targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-phenylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-7-8-14-10-12)15-9-6-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKAZTSHSRXDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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